3-fluoro-5-methyl-N-(propan-2-yl)aniline
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Overview
Description
3-Fluoro-5-methyl-N-(propan-2-yl)aniline is an organic compound with the molecular formula C10H14FN It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 3-position, a methyl group at the 5-position, and an isopropyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-methyl-N-(propan-2-yl)aniline can be achieved through several methods. One common approach involves the reaction of 3-fluoro-5-methylaniline with isopropyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-methyl-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Scientific Research Applications
3-Fluoro-5-methyl-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-5-methyl-N-(propan-2-yl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to certain targets, while the isopropyl group can influence its hydrophobic interactions. These interactions can modulate the activity of the target proteins and affect various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-2-methyl-aniline
- 2-Fluoro-5-(trifluoromethyl)aniline
- 3-Fluoro-N-methyl-aniline
Uniqueness
3-Fluoro-5-methyl-N-(propan-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both fluorine and isopropyl groups can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H14FN |
---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
3-fluoro-5-methyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H14FN/c1-7(2)12-10-5-8(3)4-9(11)6-10/h4-7,12H,1-3H3 |
InChI Key |
ONZYNWKYMDMKOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)NC(C)C |
Origin of Product |
United States |
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